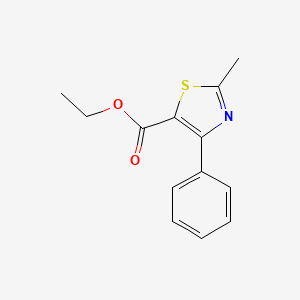

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLMXNFHHFDVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427887 | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32043-95-1 | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate"

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its capacity for potent and selective interactions with biological targets. Thiazole derivatives exhibit a remarkable breadth of therapeutic activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5] The specific compound, this compound, incorporates key structural motifs—a phenyl group at position 4 and an ester at position 5—that are frequently explored in structure-activity relationship (SAR) studies, making it a valuable building block for the development of novel therapeutics.[6] This guide provides a comprehensive overview of its synthesis via the classic Hantzsch reaction and a detailed protocol for its structural characterization.

Part 1: Synthesis via Hantzsch Thiazole Cyclization

The most reliable and time-honored method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide. The choice of this method is predicated on its high efficiency, broad substrate scope, and the ready availability of starting materials.

Reaction Principle and Mechanistic Insight

The synthesis of this compound proceeds by the reaction of thioacetamide with ethyl 2-chloro-3-oxo-3-phenylpropanoate .

Reaction Scheme:

-

Thioacetamide: Provides the C2-methyl and nitrogen atom of the thiazole ring.

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Provides the C4-phenyl, C5-carboxylate, and the sulfur atom (via cyclization). Correction: The thioamide provides the sulfur atom. The α-haloketone provides the C4 and C5 atoms and their substituents.

The mechanism is a well-established sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.[8][9]

-

Nucleophilic Attack: The sulfur atom of the thioacetamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the ketoester). This SN2 reaction forms a thioimonium salt intermediate.

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant thermodynamic driving force for the reaction.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Materials & Reagents:

-

Ethyl benzoylacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Thioacetamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Step 1: In-situ Preparation of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (α-haloketone)

-

Rationale: While the α-halo ketoester can be purchased, its in-situ generation from the parent ketoester (ethyl benzoylacetate) is often more cost-effective and avoids handling a lachrymatory reagent. Sulfuryl chloride is an efficient chlorinating agent for this purpose.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl benzoylacetate (e.g., 19.2 g, 0.1 mol) dissolved in 100 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride (e.g., 14.8 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hantzsch Cyclization

-

In a separate 500 mL flask, dissolve thioacetamide (e.g., 7.5 g, 0.1 mol) in 150 mL of absolute ethanol.

-

Cool the α-haloketone solution from Step 1 back to 0-5 °C and slowly add the ethanolic thioacetamide solution.

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

-

Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Slowly pour the concentrated mixture into 300 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.

-

A precipitate (the crude product) should form. If it oils out, add more water and stir vigorously.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Allow the crude product to air-dry on the filter paper.

Step 4: Purification

-

Rationale: Recrystallization is the most effective method for purifying the solid product, removing unreacted starting materials and side products. The choice of solvent is critical; an ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture is often suitable.

-

Transfer the crude solid to a flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and purification of the target thiazole derivative.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides a complete picture of the molecule's identity, structure, and purity. The physical properties of a similar compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, are noted for reference, with a molecular weight of 247.31 g/mol .[11][12]

Chromatographic Analysis: Thin Layer Chromatography (TLC)

-

Application: TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.

-

Procedure: A spot of the reaction mixture is applied to a silica gel plate. The plate is developed in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Interpretation: The product, being more polar than the starting ketoester but likely less polar than the thioacetamide, will have a distinct Rf value. A pure product should appear as a single spot. For a similar reaction, an Rf value of 0.54 was reported in a 1:1 ethyl acetate/hexane system.[10]

Spectroscopic Elucidation

The combination of NMR, IR, and Mass Spectrometry provides definitive structural evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.[13]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3060 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| ~2980 | Aliphatic C-H Stretch | Corresponds to the ethyl and methyl groups. |

| ~1710-1730 | C=O Stretch (Ester) | Crucial peak. Confirms the presence of the ethyl carboxylate group.[14] |

| ~1600, ~1580, ~1480 | C=C & C=N Stretches | Characteristic skeletal vibrations of the thiazole and phenyl rings.[13][15] |

| ~1250 | C-O Stretch (Ester) | Further evidence for the ester functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[6]

¹H NMR (Proton NMR):

-

Rationale: Identifies the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Multiplet (m) | 2H | Ortho-protons of the 4-phenyl group |

| ~7.4-7.5 | Multiplet (m) | 3H | Meta- and Para-protons of the 4-phenyl group |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ of the ethyl ester |

| ~2.75 | Singlet (s) | 3H | 2-CH₃ group on the thiazole ring |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ of the ethyl ester |

¹³C NMR (Carbon NMR):

-

Rationale: Identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | Thiazole-2-C |

| ~162 | Ester C =O |

| ~158 | Thiazole-4-C |

| ~132 | Phenyl C (quaternary, attached to thiazole) |

| ~130 | Phenyl C -H (para) |

| ~129 | Phenyl C -H (ortho) |

| ~128 | Phenyl C -H (meta) |

| ~115 | Thiazole-5-C |

| ~61 | -O-CH₂ -CH₃ |

| ~19 | 2-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

-

Application: Determines the molecular weight of the compound and can provide structural information from fragmentation patterns.

-

Expected Result: For C₁₃H₁₃NO₂S, the calculated monoisotopic mass is 247.067 Da.[11] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 247. Key fragments may correspond to the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Characterization Interconnectivity Diagram

Caption: Relationship between the synthesized compound and the analytical techniques used for its validation.

Part 3: Field-Proven Insights & Troubleshooting

-

Controlling Halogenation: The initial α-halogenation step is critical. Over-halogenation can occur, leading to di-halogenated species and complex product mixtures. Maintaining a low temperature (0-5 °C) and adding the halogenating agent slowly is essential for selectivity.

-

Reaction Exotherm: The initial SN2 reaction between the thioamide and the α-haloketone can be exothermic. Slow addition of the reagents is advised to maintain control.

-

Purification Challenges: If the product "oils out" during neutralization instead of precipitating, it may indicate impurities. In this case, an extractive work-up with a solvent like ethyl acetate followed by washing, drying, and concentration is a reliable alternative before attempting recrystallization.

-

Thioamide Stability: Thioacetamide is moisture-sensitive and should be handled accordingly. Using fresh, dry thioamide is crucial for achieving high yields.

Conclusion

The synthesis of this compound via the Hantzsch cyclization is a robust and efficient process. This guide outlines a detailed, reliable protocol from synthesis to purification. The subsequent characterization cascade, employing a suite of modern analytical techniques, provides the necessary framework for unequivocally verifying the structure and purity of the final compound. This molecule serves as a valuable platform for further chemical modification, enabling researchers in drug development to explore new therapeutic frontiers based on the versatile thiazole scaffold.

References

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Vertex AI Search.

- A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences.

- (PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).

- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Science Publishing.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Thiazoles: iii. Infrared spectra of methylthiazoles. (2025).

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- NMR and IR Analysis of Thiazole Compounds. (n.d.). Benchchem.

- (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxyl

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (n.d.). Asian Journal of Green Chemistry.

- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).

- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Hantzsch thiazole synthesis - labor

- 3-Ethyl-2-(ethylimino)

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. A thorough understanding of the molecular structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the principles behind the data acquisition and interpretation.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound, with the chemical formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol , possesses a central 1,3-thiazole ring substituted at the 2, 4, and 5 positions.[1][2]

Key structural features include:

-

A phenyl group at position 4, which will dominate the aromatic region of the NMR spectra.

-

A methyl group at position 2, providing a characteristic singlet in the ¹H NMR spectrum.

-

An ethyl carboxylate group at position 5, which will show a typical ethyl pattern (quartet and triplet) in the ¹H NMR spectrum and a distinct carbonyl signal in the ¹³C NMR and IR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| ~ 4.2 - 4.4 | Quartet | 2H | -OCH₂- (Ethyl group) |

| ~ 2.7 - 2.8 | Singlet | 3H | -CH₃ (at C2 of thiazole) |

| ~ 1.3 - 1.4 | Triplet | 3H | -CH₃ (Ethyl group) |

Interpretation and Rationale:

-

Aromatic Protons (Multiplet, ~7.3-7.5 ppm): The five protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals that appear as a multiplet. Their downfield shift is characteristic of protons attached to an aromatic system.

-

Ethyl Group Protons (Quartet, ~4.2-4.4 ppm and Triplet, ~1.3-1.4 ppm): The methylene (-OCH₂-) protons of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.2-4.4 ppm. They appear as a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons of the ethyl group are more shielded and appear as a triplet around 1.3-1.4 ppm, split by the two methylene protons.

-

Thiazole Methyl Protons (Singlet, ~2.7-2.8 ppm): The methyl group attached to the C2 position of the thiazole ring has no adjacent protons to couple with, and therefore, it appears as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the thiazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Ester carbonyl) |

| ~ 160 - 165 | C2 (Thiazole ring) |

| ~ 150 - 155 | C4 (Thiazole ring) |

| ~ 128 - 132 | Aromatic carbons (Phenyl group) |

| ~ 115 - 120 | C5 (Thiazole ring) |

| ~ 60 - 65 | -OCH₂- (Ethyl group) |

| ~ 18 - 20 | -CH₃ (at C2 of thiazole) |

| ~ 14 - 16 | -CH₃ (Ethyl group) |

Interpretation and Rationale:

-

Carbonyl Carbon (~165-170 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Thiazole Ring Carbons: The carbons within the thiazole ring (C2, C4, and C5) have distinct chemical shifts based on their electronic environment and proximity to the heteroatoms. C2 and C4 are typically more downfield than C5.

-

Aromatic Carbons (~128-132 ppm): The carbons of the phenyl ring will appear in the characteristic aromatic region. The carbon attached to the thiazole ring will have a slightly different chemical shift compared to the other aromatic carbons.

-

Aliphatic Carbons: The methylene carbon of the ethyl group is deshielded by the oxygen atom, while the two methyl carbons appear at the most upfield positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 247, corresponding to the molecular weight of the compound.[3]

Plausible Fragmentation Pattern:

Caption: Plausible mass spectrometry fragmentation pathway.

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z = 202.

-

Loss of the Ethyl Carboxylate Group: The entire ethyl carboxylate group can be lost as a radical, resulting in a fragment at m/z = 174.

-

Formation of the Phenyl Cation: Cleavage of the bond between the phenyl group and the thiazole ring can lead to the formation of the stable phenyl cation at m/z = 77.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorption bands expected for this compound are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1720 - 1700 | Strong | C=O stretch (Ester) |

| ~ 1600 - 1450 | Medium-Strong | C=C and C=N stretches (Aromatic and Thiazole rings) |

| ~ 1250 - 1050 | Strong | C-O stretch (Ester) |

Interpretation and Rationale:

-

C=O Stretch (~1720-1700 cm⁻¹): A strong absorption band in this region is a definitive indicator of the ester carbonyl group.[4]

-

C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

Ring Vibrations (~1600-1450 cm⁻¹): The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the thiazole ring will appear in this region.

-

C-O Stretch (~1250-1050 cm⁻¹): The C-O single bond stretch of the ester group will produce a strong absorption in the fingerprint region.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

Caption: Workflow for integrated spectroscopic analysis.

The molecular weight confirmed by mass spectrometry (m/z = 247) is consistent with the chemical formula C₁₃H₁₃NO₂S. The presence of the ester, phenyl, and methyl groups, suggested by the IR spectrum, is unequivocally confirmed and precisely located by the ¹H and ¹³C NMR data. The specific chemical shifts and coupling patterns in the NMR spectra allow for the unambiguous assignment of each proton and carbon to its position in the molecular structure, leaving no doubt as to the identity of the compound.

Experimental Protocols

The following are generalized, yet industry-standard, protocols for acquiring the spectroscopic data discussed.

General Considerations:

-

Sample Purity: The sample of this compound should be of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: The choice of solvent is critical, especially for NMR, and should not contain protons that would obscure the signals of interest. Deuterated solvents are used for this purpose.

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: ~220 ppm.

-

Number of scans: 512-2048, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable.

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature program: A suitable temperature gradient to ensure good separation and peak shape.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: ~1 scan/second.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. Available at: [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives - ResearchGate. Available at: [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S - PubChem. Available at: [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. Available at: [Link]

-

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. Available at: [Link]

-

Table of Characteristic IR Absorptions - University of Colorado Boulder. Available at: [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

(PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate - ResearchGate. Available at: [Link]

-

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole - accedaCRIS. Available at: [Link]

-

IR Absorption Table - Michigan State University. Available at: [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Available at: [Link]

Sources

The Hantzsch Synthesis: A Senior Application Scientist's Guide to Substituted Thiazole-5-Carboxylates

Introduction: The Enduring Relevance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its status as a "privileged scaffold."[2] Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3][4]

Of particular interest to drug development professionals is the substituted thiazole-5-carboxylate moiety. This structural motif serves as a versatile building block in the synthesis of complex pharmaceutical agents.[5] A notable example is its role as a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6] The efficient and reliable construction of these substituted thiazole-5-carboxylate cores is therefore a critical endeavor in the journey from laboratory synthesis to life-saving therapeutics.

This in-depth technical guide provides a comprehensive overview of the Hantzsch synthesis for the preparation of substituted thiazole-5-carboxylates. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explores the rationale behind key experimental choices, and offers field-proven insights to enable researchers to optimize this venerable yet highly relevant transformation.

The Core Reaction: Mechanistic Insights into the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[7] The synthesis of substituted thiazole-5-carboxylates typically employs an α-halo-β-ketoester as the α-haloketone component.

The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack (S-Alkylation): The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This SN2 reaction forms a key intermediate.[7]

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the ketone carbonyl carbon. This intramolecular cyclization step forms a five-membered hydroxythiazoline intermediate.[7]

-

Dehydration and Aromatization: The final step involves the dehydration of the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring. The formation of the aromatic system is a significant driving force for this step.[8]

Caption: Mechanistic pathway of the Hantzsch synthesis for thiazole-5-carboxylates.

Optimizing the Synthesis: Causality Behind Experimental Choices

The success of the Hantzsch synthesis, particularly in terms of yield and purity, is highly dependent on the careful selection of reaction conditions. Here, we explore the rationale behind these choices.

Solvent Selection: More Than Just a Medium

The choice of solvent is critical and can significantly influence reaction rates and yields.[9]

-

Protic Solvents (Ethanol, Methanol): Alcohols are the most commonly employed solvents for the Hantzsch synthesis.[9] Their ability to solvate the ionic intermediates and facilitate proton transfer is crucial for the cyclization and dehydration steps. Ethanol is frequently the solvent of choice for the synthesis of ethyl thiazole-5-carboxylates, as it is also the ester's alcohol component, minimizing the risk of transesterification.

-

Aqueous Co-solvent Systems (Ethanol/Water): For certain one-pot variations, a mixture of ethanol and water has been shown to be highly effective.[10] The addition of water can enhance the solubility of certain thioamide salts and can facilitate the removal of inorganic byproducts during workup.

Temperature and Reaction Time: A Balancing Act

Temperature is a key parameter that must be optimized.[9]

-

Conventional Heating: Many Hantzsch syntheses require heating to proceed to completion. Refluxing in ethanol (approximately 78-80 °C) for several hours is a common practice.[11] However, excessive heat or prolonged reaction times can lead to the formation of byproducts and decomposition of the starting materials or product.[9]

-

Microwave Irradiation: This modern technique offers a significant advantage over conventional heating, dramatically reducing reaction times from hours to minutes and often leading to higher yields.[7][12] The rapid and uniform heating provided by microwaves can efficiently drive the reaction to completion while minimizing the formation of degradation products.

The Role of Catalysts in Modern Variations

While the traditional Hantzsch synthesis is often performed without a catalyst, modern iterations have incorporated catalysts to improve efficiency and expand the substrate scope.

-

Acid Catalysis: In some instances, particularly with less reactive substrates, the addition of a catalytic amount of acid can facilitate the dehydration of the hydroxythiazoline intermediate.

-

Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has been reported in one-pot, multi-component syntheses of thiazole derivatives.[10][13] These catalysts offer the advantages of being easily recoverable and reusable, aligning with the principles of green chemistry.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of a representative substituted thiazole-5-carboxylate, ethyl 2,4-dimethylthiazole-5-carboxylate.

One-Pot Synthesis via Conventional Heating

This protocol is adapted from established one-pot procedures for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[6]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 equivalent) in a solution of water and THF.

-

Bromination: Cool the mixture to below 0 °C and add N-bromosuccinimide (1.2 equivalents). Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Cyclization: Add thiourea (1.0 equivalent) to the reaction mixture and heat to 80 °C for 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Microwave-Assisted Synthesis

This protocol is a general adaptation from procedures for microwave-assisted Hantzsch synthesis.[12][14]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Ethanol

-

Microwave reactor vials

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and thioacetamide (1.0 equivalent) in ethanol.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 90 °C for 30 minutes.

-

Work-up: After the reaction is complete and the vial has cooled, transfer the contents to a round-bottom flask.

-

Purification: The crude product can be purified as described below.

Purification and Characterization: Ensuring Product Integrity

Purification:

The crude product is typically purified by column chromatography on silica gel.[11] For 2-amino-thiazole-5-carboxylates, which can be somewhat polar, a gradient elution system of hexane and ethyl acetate is often effective. The use of an amine-functionalized silica column or the addition of a small amount of a basic modifier like triethylamine to the eluent can help to mitigate peak tailing for amine-containing products.[15]

Characterization:

The structure and purity of the final product should be confirmed by standard spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and types of protons and carbons.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl and the C=N and C-S bonds of the thiazole ring.[10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

Data Presentation: A Comparative Analysis

The following table summarizes typical reaction conditions and yields for the synthesis of substituted thiazole-5-carboxylates, highlighting the advantages of modern synthetic approaches.

| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Conventional (One-Pot) | Ethyl acetoacetate, NBS, Thiourea | Water/THF | 80 °C | 2 h | 72 | [6] |

| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 90 °C | 30 min | 95 | [12][14] |

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis and purification of substituted thiazole-5-carboxylates.

Conclusion: A Versatile Synthesis for Modern Challenges

The Hantzsch synthesis remains a powerful and adaptable tool for the construction of substituted thiazole-5-carboxylates. Its enduring utility is a testament to its reliability and the high value of its products in drug discovery and development. By understanding the mechanistic nuances and the rationale behind the selection of experimental parameters, researchers can effectively harness this classic reaction to create novel molecular entities with the potential to address significant unmet medical needs. The evolution of the Hantzsch synthesis, with the incorporation of one-pot procedures and microwave assistance, further enhances its appeal, offering more efficient and environmentally benign pathways to these critical pharmaceutical building blocks.

References

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138.

- Pereddy, S., Petkar, K., & Kumar, P. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(5), 5427-5440.

- BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.

- Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of Hantzsch esters. Chemical Reviews, 82(2), 223-243.

- Liu, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Z. (2010). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(14), 4217-4220.

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(4), 1323-1331.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2000). 2, 4-Disubstituted thiazoles II. A novel class of antitumor agents, synthesis and biological evaluation. European journal of medicinal chemistry, 35(3), 325-333.

- Chen, J., Chen, J., & He, Y. (2009).

- Bouherrou, H., Saidoun, A., Ahmed, A., Abderrahmani, A., & Demenceau, A. (2017).

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Kudos. (n.d.). Microwave-Assisted Hantzsch Thiazole Synthesis. Retrieved from [Link]

- ResearchGate. (2017). (PDF) Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European journal of medicinal chemistry, 97, 685-705.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Dawane, B. S., Konda, S. G., Kamble, V. M., & Bhosale, R. B. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 6(S1), S211-S216.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

- Wang, L., Zhang, P., Zhang, Y., Zhang, Y., & Li, Z. (2014).

- Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166.

- ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA.

-

Arkat USA, Inc. (n.d.). Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Retrieved from [Link]

- BenchChem. (2025). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479.

- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988.

- Kumar, A., Sharma, S., & Kumar, D. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Current Drug Targets, 19(13), 1565-1577.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2623-2636.

- Yusof, M. S. M., & Arshad, S. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Sains Malaysiana, 50(4), 1017-1029.

- ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate.

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Lei, X., Zhang, L., Zhang, A., Ye, X., & Xiong, J. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1, 2, 4-triazolo [3, 4-b][9][14][16] thiadiazine derivatives. Magnetic resonance in chemistry, 45(3), 265-268.

- Szyszkowska, A., Czylkowska, A., & Gola, K. (2022).

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

- ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

Sources

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. biotage.com [biotage.com]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Foreword

In the intricate world of drug discovery, heterocyclic compounds form a foundational pillar, with the thiazole scaffold being a particularly prolific source of biologically active molecules.[1][2] Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a notable member of this class, presenting a versatile structural framework for medicinal chemistry exploration. A profound understanding of its physicochemical properties is not merely an academic exercise; it is the critical first step in translational science, directly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide is engineered for the discerning researcher, scientist, and drug development professional, moving beyond a simple recitation of data. It aims to provide a holistic analysis, integrating experimental data with validated computational predictions, and explaining the causal relationships between a molecule's properties and its potential behavior in vivo. By grounding our discussion in robust methodologies and authoritative data, we provide a reliable roadmap for leveraging this promising scaffold in the development of next-generation therapeutics.

Molecular Identity and Structural Rationale

The precise chemical identity of a compound is the bedrock of all subsequent characterization. This compound is defined by a central 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a privileged structure in medicinal chemistry.[1] Its strategic substitutions are key to its physicochemical and potential pharmacological profile.

-

The Phenyl Group at Position 4: This aromatic substituent is a major contributor to the molecule's lipophilicity, influencing its ability to partition into lipid bilayers. It also provides a site for potential pi-stacking interactions with biological targets.

-

The Ethyl Carboxylate at Position 5: This group is a critical modulator of polarity and solubility. As an ester, it is a potential substrate for esterase enzymes, opening the door for prodrug strategies where the active form might be the corresponding carboxylic acid.[4]

-

The Methyl Group at Position 2: This small alkyl group can influence the steric environment around the thiazole core and may play a role in metabolic stability.

This specific arrangement of functional groups creates a unique electronic and steric landscape that dictates the molecule's interactions with its environment.

Table 1: Chemical Identity

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 32043-95-1 | [5] |

| Molecular Formula | C₁₃H₁₃NO₂S | [5][6] |

| Molecular Weight | 247.31 g/mol | [5][6] |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2 | PubChem |

| InChI Key | FAGJGAMHPNQSJR-UHFFFAOYSA-N | PubChem |

Core Physicochemical Properties: A Synthesized View

The journey of a drug from administration to its target is governed by its physicochemical properties. A balanced profile is essential for success. This section synthesizes available experimental data with high-confidence computational predictions to provide a comprehensive overview. Such computational tools are vital for prioritizing compounds and reducing attrition rates in drug development.[7][8][9]

Table 2: Summary of Key Physicochemical Parameters

| Property | Value | Type | Implication for Drug Development |

|---|---|---|---|

| Physical Form | Solid | Experimental | Stable for handling and formulation. |

| Melting Point | 77-79 °C | Experimental | Indicates good purity and crystalline nature. |

| logP (Octanol/Water Partition) | 3.6 | Predicted | Indicates good lipophilicity, favoring membrane permeability. |

| Aqueous Solubility | 1.14e-02 g/L | Predicted | Low solubility; may present a formulation challenge for oral delivery. |

| pKa (Most Basic) | 1.88 | Predicted | Very weakly basic; will be overwhelmingly neutral at physiological pH. |

| Polar Surface Area (PSA) | 67.4 Ų | Predicted | Favorable for cell permeability (typically <140 Ų). |

| Rotatable Bonds | 4 | Predicted | Good conformational flexibility (typically ≤10). |

Predicted values sourced from PubChem and SwissADME servers.

Interpretation for Preclinical Development

-

Lipophilicity (logP): The predicted logP of 3.6 places the molecule in a favorable range for crossing biological membranes via passive diffusion. However, values in this range can sometimes be associated with higher metabolic clearance and potential for non-specific binding.

-

Solubility: The predicted low aqueous solubility is a critical parameter that must be addressed early. It suggests that the dissolution rate may be the limiting factor for oral absorption. Formulation strategies such as micronization, amorphous solid dispersions, or the use of solubility enhancers may be required.

-

Ionization (pKa): With a predicted basic pKa of 1.88, the molecule will exist almost entirely in its neutral form in the physiological pH range of the blood and gut. This is highly advantageous for passive diffusion across cell membranes, as charged species are generally membrane-impermeable.

-

Polar Surface Area (PSA) & Molecular Size: The PSA of 67.4 Ų and the molecular weight of 247.31 g/mol align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[3] This suggests that, provided the solubility challenge is overcome, the molecule has a high probability of good membrane permeation.

Methodologies for Empirical Characterization

While computational predictions are invaluable, they must be validated by robust experimental data.[10][11] The following protocols represent standard, self-validating methodologies for determining the key physicochemical properties of a new chemical entity like this compound.

Experimental Workflow Overview

The logical flow of characterization ensures that foundational properties are confirmed before more complex assessments are undertaken.

Caption: Experimental workflow for physicochemical characterization.

Protocol: Melting Point Determination via Digital Apparatus

-

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range (e.g., < 2 °C) is characteristic of a pure crystalline substance, while impurities typically broaden and depress the melting range. This serves as a primary, rapid quality control check.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packed samples ensure accurate heat transfer.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Heating Profile: Employ a rapid heating rate (e.g., 10-15 °C/min) to approximate the melting point, then perform a second run with a slow heating rate (1-2 °C/min) near the expected temperature for accuracy.

-

Data Recording: Record the temperature at which the first liquid droplet is observed (onset) and the temperature at which the sample becomes a clear liquid (clear point). The reported value is this range.

-

Protocol: logP Determination via Shake-Flask Method (OECD 107)

-

Causality: The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity. It directly quantifies the equilibrium distribution of a neutral compound between a lipid-like phase (n-octanol) and an aqueous phase, mimicking its partitioning between biological membranes and aqueous compartments.

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach partition equilibrium. Ensure the system is maintained at a constant temperature.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using the chosen analytical method.

-

Calculation: Calculate P as [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of this value.

-

References

-

Bergazin, T. D., & Mobley, D. L. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

-

Mansouri, K., et al. (n.d.). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Institutes of Health. [Link]

-

CD ComputaBio. (n.d.). Physicochemical Prediction. [Link]

-

Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

-

Hu, Y., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(12), 783-788. [Link]

-

Henchoz, Y., et al. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Scilit. [Link]

-

PubChem. (n.d.). Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(22), 13395-13406. [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]

-

PubChem. (n.d.). Compound Summary for CID 185672, 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

-

Pharmaffiliates. (n.d.). CAS No: 161798-03-4 | Product Name: Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

-

Pharmaffiliates. (n.d.). CAS No: 160844-75-7 | Product Name: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

-

Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(21), 6639. [Link]

-

Oakwood Chemical. (n.d.). Ethyl 4-Methyl-2-(2-methylphenyl)thiazole-5-carboxylate. [Link]

-

MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-thiazole-5-carboxylate. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. [Link]

-

SpectraBase. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. [Link]

-

Mol-Instincts. (n.d.). Compound ethyl 2-[(furan-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate. [Link]

-

YouTube. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 5. This compound CAS#: 32043-95-1 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 8. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid experimental measurements of physicochemical properties to inform models and testing. | Semantic Scholar [semanticscholar.org]

The Thiazole-5-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Abstract

The thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of these pivotal compounds. We will traverse the seminal synthetic methodologies, from the foundational Hantzsch and Cook-Heilbron reactions to contemporary one-pot procedures, elucidating the causal relationships behind experimental designs. Furthermore, this guide will dissect the structure-activity relationships and mechanisms of action that have established thiazole-5-carboxylates as potent inhibitors of key biological targets, including protein kinases and cyclooxygenase enzymes. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical motif.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of the thiazole ring system begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch and his collaborator J. H. Weber reported the first synthesis of a thiazole derivative through the condensation of an α-haloketone with a thioamide.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis , laid the fundamental groundwork for the construction of this heterocyclic core. While this initial discovery was not focused on the 5-carboxylate substitution, it opened the door for future explorations into the functionalization of the thiazole ring.

A significant leap forward in accessing functionally diverse thiazoles came in 1947 with the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[3] Their method, the Cook-Heilbron thiazole synthesis , provided a route to 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulphide.[3] This development was crucial as the 5-amino group could serve as a synthetic handle for further modifications, including the introduction of a carboxylate moiety. Prior to their work, 5-aminothiazoles were a relatively obscure class of compounds.[3]

The direct synthesis and investigation of thiazole-5-carboxylate esters as a distinct class of compounds gained momentum with the burgeoning field of medicinal chemistry. Researchers began to recognize the therapeutic potential of the thiazole scaffold, leading to the development of more direct and efficient synthetic routes to access the 5-carboxylate substitution pattern. This shift from fundamental discovery to targeted synthesis marked a pivotal moment in the history of these compounds, paving the way for their eventual emergence as critical pharmacophores.

Foundational Synthetic Methodologies

The ability to efficiently construct the thiazole-5-carboxylate core is paramount to its widespread use in drug discovery. The following sections detail the seminal synthetic strategies that have become the bedrock of thiazole chemistry.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a robust and widely utilized method for the preparation of thiazole rings. The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by judicious choice of starting materials.

The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Below is a generalized workflow for the Hantzsch synthesis of a thiazole-5-carboxylate ester.

Caption: Generalized workflow for the Hantzsch synthesis of thiazole-5-carboxylate esters.

This protocol describes a common adaptation of the Hantzsch synthesis for a key pharmaceutical intermediate.[4][5]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium carbonate

-

Sodium hydroxide solution

Procedure:

-

Prepare a solution of ethyl acetoacetate in ethanol.

-

Add thiourea and a catalytic amount of sodium carbonate to the solution.

-

Heat the mixture to 40-55 °C.

-

Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, distill off the majority of the solvent under reduced pressure.

-

Cool the remaining mixture to room temperature and filter to remove any solids.

-

Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.[4]

-

Filter the precipitate, wash with water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Expected Yield: >98%[4]

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a valuable alternative for the preparation of 5-aminothiazoles, which can be precursors to thiazole-5-carboxylates. This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[3]

The mechanism is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. Subsequent cyclization and tautomerization lead to the formation of the aromatic 5-aminothiazole ring.[3]

Thiazole-5-Carboxylates in the Realm of Drug Discovery

The thiazole-5-carboxylate moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications. Its unique electronic and steric properties allow for favorable interactions with a variety of biological targets.

As Potent Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Thiazole-5-carboxylate derivatives have emerged as potent inhibitors of several key kinases.

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have been developed as inhibitors of this pathway, acting on PI3K, mTOR, or as dual inhibitors.[7][8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole-5-carboxylate derivatives.

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in cell growth, proliferation, and apoptosis. Virtual screening and subsequent in vitro assays have identified 1,3-thiazole-5-carboxylic acid derivatives as potent inhibitors of CK2.[10][11] The most active compounds exhibit IC50 values in the sub-micromolar range.[10][11] Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of CK2.[10]

Table 1: Inhibitory Activity of Selected Thiazole-5-Carboxylate Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 1,3-Thiazole-5-carboxylic acid derivative | CK2 | 0.4 | [10][11] |

| Thiazole derivative | PI3Kα | 0.086 | [7] |

| Thiazole derivative | mTOR | 0.221 | [7] |

As Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Thiazole-5-carboxamide derivatives have been designed and synthesized as potent COX inhibitors, with some exhibiting selectivity for the COX-2 isoform.[12][13][14] The structural basis for this selectivity often lies in the ability of the bulkier thiazole-based scaffold to fit into the larger active site of COX-2 compared to COX-1.[15]

Table 2: Inhibitory Activity and Selectivity of Thiazole-5-Carboxamide Derivatives against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2a | 2.65 | 0.958 | 2.77 | [12][14] |

| Compound 2b | 0.239 | 0.191 | 1.25 | [13] |

The Future Landscape

The discovery and development of thiazole-5-carboxylate compounds have been a testament to the power of synthetic chemistry in addressing critical medical needs. From their humble beginnings in the late 19th century to their current status as indispensable components of modern pharmaceuticals, their journey has been one of continuous innovation. The ongoing exploration of novel synthetic routes, including environmentally benign approaches, will undoubtedly expand the chemical space accessible to medicinal chemists.[16] Furthermore, a deeper understanding of the intricate interactions between these compounds and their biological targets will continue to fuel the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The thiazole-5-carboxylate core, with its inherent versatility and proven track record, is poised to remain a central player in the future of drug discovery.

References

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-26. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Medicinal Chemistry, 13(4), 464-482. [Link]

-

Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Advances, 13(42), 29631-29651. [Link]

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021).

- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Patsnap.

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

- CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (n.d.). Google Patents.

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Molecules, 18(8), 9576-9613. [Link]

- A Systematic Review On Thiazole Synthesis And Biological Activities. (2022).

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.

-

Hantzsch Thiazole Synthesis. (2010). Scribd. Retrieved January 18, 2026, from [Link]

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences, 48(4), 599-617.

-

Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences, 13(1), 134-152.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).

- Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (1996).

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). OpenMETU. Retrieved January 18, 2026, from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(32), 29285-29302. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-26. [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PubMed. Retrieved January 18, 2026, from [Link]

- Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006). Journal of Beijing Jiaotong University, 30(3), 40-42.

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(10), 1284. [Link]

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). Google Patents.

- Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). Mini-Reviews in Organic Chemistry, 19(7), 846-860.

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.

- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2018). MedChemComm, 9(9), 1472-1490.

-